molecular formula C12H10N2O B8350439 1-Quinoxalin-2-yl-but-3-yn-1-ol

1-Quinoxalin-2-yl-but-3-yn-1-ol

Cat. No.: B8350439
M. Wt: 198.22 g/mol
InChI Key: GSVQDWRYBSNITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Quinoxalin-2-yl-but-3-yn-1-ol is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-quinoxalin-2-ylbut-3-yn-1-ol

InChI

InChI=1S/C12H10N2O/c1-2-5-12(15)11-8-13-9-6-3-4-7-10(9)14-11/h1,3-4,6-8,12,15H,5H2

InChI Key

GSVQDWRYBSNITO-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=NC2=CC=CC=C2N=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of magnesium (229 mg, 9.41 mmol), mercuric chloride (13 mg, 47 μmol) and few crystals of iodine in Et2O (1.5 mL), a solution of propargyl bromide (0.53 mL, 5.88 mmol) in Et2O (4.5 mL) was added slowly in order to maintain a reflux. The reaction mixture was stirred 1 hour and added to a solution of quinoxaline-2-carbaldehyde (500 mg, 3.16 mmol) in THF (2 mL). The resulting reaction mixture was stirred at 0° C. for 30 min., at room temperature for 30 min. and was poured onto saturated NH4Cl solution. The aqueous phase was extracted with Et2O. The aqueous phase was washed with water, brine, dried over MgSO4, filtered and evaporated. The crude residue was purified by C18 flash chromatography (H2O/acetonitrile 100:0 to 80:20) to yield 90 mg (0.45 mmol, 14%) of 1-quinoxalin-2-yl-but-3-yn-1-ol as a yellow oil.
Quantity
229 mg
Type
reactant
Reaction Step One
[Compound]
Name
mercuric chloride
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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